Idrocilamide

Description

This compound has been reported in Erythrophleum chlorostachys with data available.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

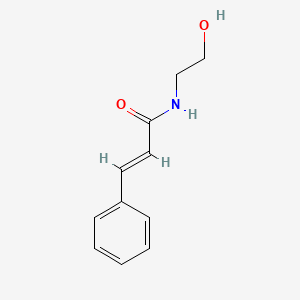

structure

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-7,13H,8-9H2,(H,12,14)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCTXCOERRNGLW-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6961-46-2, 35241-61-3 | |

| Record name | Idrocilamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006961462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idrocilamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Idrocilamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Idrocilamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Idrocilamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Idrocilamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDROCILAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C816LUB1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the GABAergic Actions of Idrocilamide: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Introduction to Idrocilamide

This compound is a centrally acting skeletal muscle relaxant used in the treatment of muscle spasms and spasticity associated with various musculoskeletal and neurological conditions.[1][2] Its therapeutic effects are primarily attributed to its ability to reduce neuronal excitability within the central nervous system (CNS).[1] A key component of this mechanism is believed to be the enhancement of GABAergic neurotransmission, the primary inhibitory system in the brain and spinal cord.

Postulated Mechanism of Action on GABA Receptors

The prevailing understanding is that this compound enhances the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS.[1] This potentiation of GABAergic signaling leads to a decrease in the firing rate of neurons, resulting in muscle relaxation. The general mechanism of action of drugs that enhance GABAergic transmission, particularly at the GABA-A receptor, involves allosteric modulation. These modulators bind to a site on the receptor that is distinct from the GABA binding site, inducing a conformational change that increases the receptor's affinity for GABA or the efficacy of GABA-induced chloride ion channel opening. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.

While the precise nature of this compound's interaction with GABA receptors is not detailed in the available literature, it is hypothesized to act as a positive allosteric modulator of GABA-A receptors.

Hypothetical Signaling Pathway

Based on the general understanding of GABA-A receptor modulation, the signaling pathway for a positive allosteric modulator like this compound would be as follows:

References

Unraveling the Interaction of Idrocilamide with Voltage-Gated Calcium Channels: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the interaction between the muscle relaxant Idrocilamide (B1674384) and voltage-gated calcium channels (VGCCs). Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, with a focus on its effects on calcium signaling in skeletal muscle.

Executive Summary

This compound is a skeletal muscle relaxant and anti-inflammatory agent utilized in the topical treatment of muscular pain and lumbago.[1] Its therapeutic effects are attributed to a dual mechanism of action: a central effect involving the enhancement of GABAergic transmission and a peripheral action characterized by the inhibition of calcium-dependent processes within muscle fibers.[2][3] This guide delves into the specifics of its peripheral mechanism, particularly its interaction with the machinery governing calcium influx and release in skeletal muscle, which is pivotal for excitation-contraction coupling.

Molecular Mechanism of Action

This compound, also known by its developmental code LCB29, exerts its muscle relaxant properties through a multifaceted approach.[2][4] While it has a central nervous system component, its direct action on muscle tissue is of significant interest.[3] The primary peripheral mechanism involves the modulation of intracellular calcium dynamics, which are fundamental to muscle contraction.[2]

Dual Sites of Action in Skeletal Muscle

Research on isolated rat soleus muscle fibers has revealed that this compound possesses two distinct sites of action that contribute to the depression of mechanical tension:

-

Intracellular Action: this compound acts intracellularly to decrease the release of calcium from the sarcoplasmic reticulum (SR).[4] The SR is the primary intracellular storage site for calcium in muscle cells, and its release is a critical step in initiating contraction.

-

External Action: The drug also acts externally to facilitate the voltage-dependent inactivation of the voltage sensor responsible for excitation-contraction coupling.[4] This action is noteworthy as its effectiveness is dependent on the external calcium concentration.[4]

Interaction with Voltage-Gated Calcium Channels and Related Signaling

While direct patch-clamp studies detailing the specific interaction of this compound with various subtypes of voltage-gated calcium channels (e.g., L-type, T-type, N-type) are not extensively documented in publicly available literature, the existing evidence strongly points towards a modulatory role on calcium signaling pathways crucial for muscle function.

The voltage sensor for excitation-contraction coupling in skeletal muscle is the dihydropyridine (B1217469) receptor (DHPR), a type of L-type voltage-gated calcium channel. The finding that this compound facilitates the voltage-dependent inactivation of this sensor suggests a direct or allosteric interaction with the DHPR or a closely associated protein.[4] This action would lead to a reduction in the signal for calcium release from the SR, thereby promoting muscle relaxation.

The observed decrease in SR calcium release further supports the hypothesis of an interaction with the excitation-contraction coupling apparatus.[4] This could occur through a direct effect on the ryanodine (B192298) receptor (RyR), the calcium release channel on the SR membrane, or by modulating the interaction between the DHPR and the RyR.

The following diagram illustrates the proposed signaling pathway affected by this compound in skeletal muscle.

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as IC50 or Ki values, detailing the potency of this compound on specific voltage-gated calcium channel subtypes. The primary study identified focused on the functional effects on muscle tension rather than direct channel current measurements.[4]

Table 1: Summary of this compound's Effects on Muscle Fiber Tension

| Parameter | Effect of 50 µM this compound (LCB29) | Reference |

| Depolarization-induced tension amplitude | ~25% decrease (intracellular application) | [4] |

| Caffeine-induced contracture tension | ~25% decrease | [4] |

| Voltage-dependent inactivation of tension | Facilitated (external application, Ca2+-dependent) | [4] |

| Spontaneous relaxation of K+ contractures | Accelerated | [4] |

Experimental Protocols

The key experimental evidence for this compound's mechanism of action on muscle fibers comes from studies on isolated rat soleus muscle. The following summarizes the methodologies employed in this research.[4]

Preparation of Muscle Fibers

Single fibers from the soleus muscle of Wistar rats were dissected and chemically skinned to allow for direct application of substances to the intracellular environment. For experiments involving external application, intact fiber segments were used.

Voltage Clamp and Tension Measurement

A cut-end voltage-clamp technique was utilized to control the membrane potential of the muscle fibers. Mechanical tension was measured using a sensitive force transducer. This setup allows for the simultaneous measurement of electrical and mechanical properties of the muscle fiber.

Solutions and Drug Application

Fibers were bathed in physiological solutions with controlled ionic compositions. This compound (LCB29) was applied either intracellularly by diffusion from the cut ends of the fiber or externally by adding it to the bathing solution. Caffeine was used to directly induce calcium release from the sarcoplasmic reticulum, bypassing the voltage sensor.

The workflow for these experiments can be visualized as follows:

Conclusion and Future Directions

The available evidence indicates that this compound's muscle relaxant properties are, in part, mediated by a direct effect on the excitation-contraction coupling machinery in skeletal muscle. Its ability to facilitate the inactivation of the voltage sensor and decrease sarcoplasmic reticulum calcium release points to a significant interaction with calcium signaling pathways.

To further elucidate the precise molecular targets and the nature of the interaction, future research should focus on:

-

Direct Electrophysiological Studies: Utilizing patch-clamp techniques on isolated myocytes or cell lines expressing specific voltage-gated calcium channel subtypes to directly measure the effect of this compound on channel currents.

-

Binding Assays: Performing radioligand binding assays to determine if this compound directly binds to the DHPR or other components of the excitation-contraction coupling complex.

-

Molecular Modeling: Employing computational methods to predict the binding site and mode of interaction of this compound with the three-dimensional structures of relevant ion channels.

A more detailed understanding of this compound's interaction with voltage-gated calcium channels will not only refine our knowledge of its therapeutic action but also potentially guide the development of novel muscle relaxants with improved specificity and efficacy.

References

- 1. [Tissue and systemic diffusion of this compound after cutaneous administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Two sites of action for LCB29 (this compound) in depressing mechanical tension of rat soleus muscle fibers? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Idrocilamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Idrocilamide, a compound with muscle relaxant and anti-inflammatory properties. The information is curated for professionals in the fields of chemical research, drug development, and medicinal chemistry, offering detailed experimental protocols, data presentation in tabular format, and visualizations of experimental workflows and biological signaling pathways.

Synthesis of this compound

This compound, chemically known as N-(2-hydroxyethyl)cinnamamide, can be synthesized through several routes. The most common methods involve the amidation of cinnamic acid or its derivatives with ethanolamine (B43304). Below are summaries of various reported synthetic strategies and a detailed experimental protocol for a representative method.

A variety of synthetic routes to this compound have been reported, with varying reagents, conditions, and yields. The primary approaches include the reaction of cinnamic acid with ethanolamine using a coupling agent, the conversion of cinnamic acid to cinnamoyl chloride followed by reaction with ethanolamine, and the direct aminolysis of cinnamate (B1238496) esters.

| Method No. | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 1 | Cinnamic Acid | CH₂Cl₂, Et₃N, ClCO₂Me, room temp, 2 h | 82 | [1] |

| 2 | Cinnamic Acid | Et₃N, ClCO₂Me, CH₂Cl₂; then aq. HCl | 75 | [1] |

| 3 | Cinnamic Acid | SOCl₂, THF, reflux | Not Indicated | [2] |

| 4 | Cinnamic Acid | H₂SO₄, room temp | 68 | [1] |

| 5 | Cinnamic Acid | Na₂CO₃, MeOH, 80 °C, 2 h | 87 | [1] |

| 6 | Cinnamoyl Chloride | Ethanolamine, CH₂Cl₂; then aq. Na₂CO₃, room temp, 16 h | 78 | [2] |

| 7 | Cinnamoyl Chloride | Ethanolamine, CH₂Cl₂, Et₃N, room temp, 4 h | 78 | [2] |

| 8 | Methyl Cinnamate | Ethanolamine, Na₂CO₃ (as base) | up to 99 | [3] |

Detailed Experimental Protocol: Synthesis from Cinnamoyl Chloride

This protocol describes the synthesis of this compound from cinnamoyl chloride and ethanolamine, a common and high-yielding method.

Materials:

-

Cinnamoyl chloride

-

Ethanolamine

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Triethylamine (B128534) (Et₃N)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanolamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Dissolve cinnamoyl chloride (1.1 equivalents) in dichloromethane and add it to the dropping funnel.

-

Add the cinnamoyl chloride solution dropwise to the stirred ethanolamine solution over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification of this compound

The crude this compound obtained from synthesis requires purification to remove unreacted starting materials, byproducts, and residual solvents. The primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.[4]

Solvent Selection: A suitable solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at low temperatures. Given the polar nature of this compound due to its hydroxyl and amide groups, polar solvents are generally good candidates. Ethanol, or a mixed solvent system such as ethanol-water or ethyl acetate-hexane, can be effective.[4]

Detailed Protocol for Recrystallization:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip.

-

Heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add more solvent dropwise to achieve complete dissolution.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent.

-

Dry the crystals in a vacuum oven to remove residual solvent.

Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.

Stationary and Mobile Phase Selection: For a moderately polar compound like this compound, silica (B1680970) gel is a suitable stationary phase. The mobile phase (eluent) is typically a mixture of a nonpolar and a polar solvent. A common choice is a gradient of ethyl acetate (B1210297) in hexane. A stability-indicating HPLC method for this compound utilizes a mobile phase of 0.1 M sodium dodecyl sulphate, 10% n-propanol, and 0.3% triethylamine in 0.02 M phosphoric acid (pH 6), which could be adapted for preparative column chromatography.[5]

Detailed Protocol for Column Chromatography:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 20% ethyl acetate in hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 20% to 50% ethyl acetate in hexane) to separate the components.

-

Collect fractions and monitor them by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Experimental Workflows and Signaling Pathways

Synthesis and Purification Workflow

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Idrocilamide (B1674384): Molecular Structure and Chemical Characteristics

This compound, known by trade names such as Talval and Srilane, is a pharmacologically active compound recognized for its skeletal muscle relaxant and anti-inflammatory properties.[1] It is primarily used as a topical cream for the management of lumbago and other muscular pains.[1] This technical guide provides a comprehensive overview of its molecular structure, chemical characteristics, and mechanism of action, with a focus on data relevant to research and drug development.

Molecular Structure

This compound is chemically known as (2E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide.[2][3] Its structure consists of a cinnamoyl group attached to an N-(2-hydroxyethyl)amide moiety. The molecule is achiral and the trans (E) isomer is the active form.[4]

Structural Identifiers:

-

SMILES: O=C(NCCO)/C=C/C1=CC=CC=C1[5]

-

InChI: 1S/C11H13NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-7,13H,8-9H2,(H,12,14)/b7-6+[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C11H13NO2 | [2][5][6][7] |

| Molecular Weight | 191.23 g/mol | [2][4][5][6][7] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 101 °C | [7] |

| Boiling Point | 439.4 °C at 760 mmHg | [7] |

| Density | 1.146 g/cm³ | [7] |

| XLogP3 | 0.9 | [7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| Rotatable Bond Count | 4 | [7] |

| Topological Polar Surface Area | 49.3 Ų | [2][7] |

| CAS Number | 6961-46-2 | [2][6][8] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes, typically involving the amidation of cinnamic acid or its derivatives with 2-aminoethanol. A recently reported eco-friendly approach involves a solvent-free aminolysis reaction catalyzed by zinc-containing species.[9]

General Experimental Protocol for Synthesis via Amidation

A generalized workflow for a common synthetic approach is outlined below. Specific reaction conditions, such as the choice of coupling agents, solvents, and purification methods, can be optimized.

Caption: Generalized workflow for the synthesis and characterization of this compound.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism of action, targeting both the central nervous system and peripheral muscle tissues.[10][11] Its dual action contributes to its efficacy as a muscle relaxant and anti-inflammatory agent.

The primary mechanisms of action include:

-

Enhancement of GABAergic Activity: this compound acts centrally on the nervous system to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[10] This leads to a reduction in neuronal excitability and a decrease in muscle spasticity.[10]

-

Inhibition of Calcium Ion Influx: At the peripheral level, this compound influences the function of calcium channels within muscle cells.[10] By inhibiting the influx of calcium ions, it reduces the contractile response of muscle fibers, thereby alleviating muscle rigidity.[10]

-

Interaction with the Nitric Oxide (NO) Pathway: It has been suggested that this compound may also interact with the nitric oxide (NO) pathway.[10] By potentially enhancing NO synthesis or mimicking its effects, it can contribute to the relaxation of smooth muscles.[10]

-

Direct Depressant Effect: Studies have also indicated a direct depressant effect of this compound on the mechanical tension of muscle fibers.

Caption: Signaling pathway for the mechanism of action of this compound.

Clinical Significance and Applications

This compound is clinically used for the topical treatment of muscle pain and inflammation.[1] Studies have shown that topical application of this compound results in significant concentrations of the drug in various tissues, including subcutaneous fat, muscle, and synovium, with low systemic diffusion.[12] Electrophysiological studies in spastic patients have suggested that its myorelaxant effects may be due to modifications of interneuronal reactivity.[13] It is important to note that this compound has been reported to be a potent inhibitor of caffeine (B1668208) metabolism.[1]

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further investigation into its detailed pharmacological profile and potential therapeutic applications is warranted.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H13NO2 | CID 1550874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. nbinno.com [nbinno.com]

- 7. echemi.com [echemi.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. What is this compound used for? [synapse.patsnap.com]

- 12. [Tissue and systemic diffusion of this compound after cutaneous administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrophysiological analysis of the mode of action of muscle relaxants in spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis of Idrocilamide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idrocilamide, with the IUPAC name (E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide, is a compound of interest in pharmaceutical research.[1][2] A thorough understanding of its molecular structure and purity is paramount for its development and application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this molecule. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, including predicted and comparative experimental data, detailed experimental protocols, and visual representations of analytical workflows and structural information.

While experimental spectra for this compound were not publicly available at the time of this writing, this guide utilizes predicted spectroscopic data and experimental data from closely related analogs to provide a robust analytical framework. Specifically, data from N,N-bis(2-hydroxyethyl) cinnamamide (B152044) and various N-phenyl cinnamamide derivatives are used for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR data for this compound suggests the presence of distinct proton environments corresponding to its molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| C=CH (vinyl) | 6.3 - 7.7 | Doublet |

| Phenyl-H | 7.2 - 7.6 | Multiplet |

| NH | broad | Singlet |

| -CH₂- (ethylene) | 3.5 - 3.8 | Multiplet |

| -OH | broad | Singlet |

Data is predicted and should be confirmed with experimental results.

For comparison, the experimental ¹H NMR spectrum of the related compound N-phenylcinnamamide shows signals at δ 7.77 (d, J = 15.5 Hz, 1H), 7.56 (m, 4H), 7.36 (m, 6H), and 6.53 (d, J = 15.5 Hz, 1H).[3]

¹³C NMR Spectroscopy

Predicted ¹³C NMR data for this compound is summarized below, indicating the chemical shifts for the different carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (amide) | ~166 |

| C=C (vinyl) | 118 - 142 |

| Aromatic C | 127 - 135 |

| -CH₂- (ethylene) | 43, 61 |

Data is predicted and should be confirmed with experimental results.

For comparison, the experimental ¹³C NMR data for N-(4-chlorophenyl)cinnamamide shows peaks at δ 164.4, 142.0, 139.2, 135.9, 130.7, 129.8, 129.5, 128.7, 128.5, 122.5, and 121.5.[3]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3500 - 3200 | Broad |

| N-H (amide) | 3400 - 3200 | Medium |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (alkene) | 3100 - 3000 | Medium |

| C=O (amide I) | 1680 - 1630 | Strong |

| C=C (alkene) | 1650 - 1600 | Medium |

| N-H bend (amide II) | 1640 - 1550 | Medium |

| C-N stretch | 1400 - 1000 | Medium |

| C-O stretch | 1260 - 1000 | Strong |

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the following protocol can be used:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The exact mass of this compound is 191.0946 g/mol .[2]

Expected Fragmentation Pattern

Under electron ionization (EI), this compound is expected to fragment in a predictable manner.

Table 4: Expected Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₁₁H₁₃NO₂⁺ | 191 |

| [M - H₂O]⁺ | C₁₁H₁₁NO⁺ | 173 |

| [M - C₂H₄O]⁺ | C₉H₉NO⁺ | 147 |

| [C₉H₇O]⁺ | Cinnamoyl cation | 131 |

| [C₇H₇]⁺ | Phenyl cation | 91 |

| [C₆H₅]⁺ | Benzene cation | 77 |

Fragmentation patterns can vary depending on the ionization method and energy.

The mass spectrum of the related N,N-bis(2-hydroxyethyl) cinnamamide shows a molecular ion peak at m/z 235, with other significant fragments at m/z 217, 204, 131, 103, and 77.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an electron ionization mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for samples that are amenable to GC.

-

Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions and record their abundance.

-

Data Processing: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualizations

Conclusion

This technical guide outlines the fundamental spectroscopic techniques for the characterization of this compound. While experimental data is pending public availability, the provided predicted data, comparative analysis with related compounds, and detailed experimental protocols offer a comprehensive framework for researchers, scientists, and drug development professionals. The application of NMR, IR, and MS, as detailed in this guide, is crucial for confirming the identity, structure, and purity of this compound, thereby ensuring the quality and reliability of research and development efforts.

References

Pharmacokinetics of Idrocilamide: absorption, distribution, metabolism, and excretion

This technical guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of the skeletal muscle relaxant, idrocilamide (B1674384). The content is tailored for researchers, scientists, and professionals engaged in drug development, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key processes.

Absorption

This compound can be administered via several routes, with its absorption profile varying significantly depending on the method of delivery.

Bioavailability

The systemic availability of this compound is highest following intravenous administration and considerably lower for oral and topical routes.

Table 1: Quantitative Data on the Absorption of this compound

| Parameter | Route of Administration | Dose | Value | Reference |

| Absolute Bioavailability | Oral | 400 mg | 30% | [1] |

| Topical (ointment) | 400 mg or 7 x 200 mg | ~1% | [1] | |

| Absorption Rate | Cutaneous vs. Oral | - | Decreased by a factor of 1.7 | [1] |

Following oral administration, this compound is absorbed through the gastrointestinal tract.[2] It exhibits moderate bioavailability when taken orally.[2]

Distribution

After entering the systemic circulation, this compound is distributed throughout the body.

Tissue Penetration

Studies involving topical application have shown that this compound penetrates various tissues. In a study of patients undergoing knee replacement, topical administration resulted in significant concentrations of the drug in subcutaneous fat, muscle, tendon, synovium, and knee capsule.[3] Notably, tissue levels were consistently higher than those found in synovial fluid and plasma, suggesting limited systemic diffusion with topical use.[3] Following oral administration, this compound is widely distributed, including to the central nervous system.[2]

Table 2: Quantitative Data on the Distribution of this compound

| Parameter | Route of Administration | Tissue Samples | Findings | Reference |

| Tissue Concentration | Topical | Subcutaneous fat, muscle, tendon, synovium, knee capsule | Higher than synovial fluid and plasma levels | [3] |

Metabolism

The biotransformation of this compound is a key aspect of its pharmacokinetic profile.

Metabolic Site and Pathways

The liver is the primary site of this compound metabolism.[2][3] It is broken down into various metabolites, some of which may contribute to its therapeutic effects.[2] The specific metabolic pathways are not detailed in the available literature but are presumed to involve standard Phase I and Phase II enzymatic reactions.

Excretion

The elimination of this compound and its metabolites from the body is primarily handled by the renal system.

Route of Elimination and Half-Life

This compound and its metabolites are mainly excreted through the kidneys via urine.[2] The elimination half-life of the drug is approximately one hour and remains consistent across intravenous, oral, and topical routes of administration.[1] After topical application, the concentration of this compound in the urine was found to be below the limit of detection.[1]

Table 3: Quantitative Data on the Excretion of this compound

| Parameter | Route of Administration | Value | Reference |

| Elimination Half-life | i.v., p.o., topical | ~1 hour | [1] |

| Urinary Excretion | Topical | Below detection limit | [1] |

Experimental Protocols

Detailed methodologies for the key pharmacokinetic studies are summarized below.

Pharmacokinetics and Bioavailability Study

-

Objective : To determine the bioavailability, absorption and elimination rates, and volume of distribution of this compound for different application routes.

-

Methodology :

-

Dosing : 60 mg administered intravenously, 400 mg orally, and 400 mg or 7 x 200 mg as a topical ointment.[1]

-

Sampling : Serum and urine levels were determined for the intravenous and oral routes. Serum concentrations were measured 10 times within 24 hours after each application.[1]

-

Analytical Method : The specific analytical method for quantification was not detailed in the abstract but was likely a validated chromatographic technique.

-

Tissue and Systemic Diffusion Study

-

Objective : To study the percutaneous diffusion of a 10% glycero-alcoholic this compound solution.

-

Methodology :

-

Subjects : Ten patients scheduled for total knee replacement.[3]

-

Dosing : Four 200 mg doses of this compound were applied to the suprapatellar area at 12-hour intervals before surgery.[3]

-

Sampling : Tissue (subcutaneous fat, muscle, tendon, synovium, knee capsule), plasma, and joint fluid specimens were collected during surgery, which was performed 1.75 to 3.5 hours after the last dose.[3]

-

Analytical Method : this compound was assayed using high-performance liquid chromatography (HPLC).[3]

-

Visualizations

The following diagrams illustrate the overall pharmacokinetic pathway of this compound and a typical experimental workflow for such studies.

Caption: ADME pathway of this compound.

References

- 1. [Pharmacokinetics and bioavailability of the myotonolytic N-(hydroxy-2-ethyl)-cinnamide (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. [Tissue and systemic diffusion of this compound after cutaneous administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Metabolic Fate of Idrocilamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idrocilamide, a centrally acting muscle relaxant, undergoes metabolic transformation within the body, a critical process influencing its efficacy and safety profile. Understanding the biotransformation pathways and identifying the resulting metabolites are paramount for comprehensive drug development and regulatory assessment. This technical guide synthesizes the current understanding of this compound metabolism, offering a framework for its identification and characterization. While specific experimental data on this compound metabolites is not publicly available, this guide outlines the probable metabolic pathways and the established experimental protocols for their investigation, based on the general principles of drug metabolism.

Predicted Metabolic Pathways

The metabolic journey of a drug typically involves two phases: Phase I (functionalization) and Phase II (conjugation) reactions. These processes, primarily occurring in the liver, aim to convert the parent drug into more water-soluble compounds for easier excretion.[1][2] The primary enzymes responsible for Phase I metabolism are the Cytochrome P450 (CYP450) superfamily.[3][4][5]

Phase I Metabolism:

Based on the chemical structure of this compound, N-(2-hydroxyethyl)cinnamamide, several Phase I reactions are plausible. The aromatic ring and the unsaturated side chain are likely sites for oxidative metabolism by CYP450 enzymes. Potential Phase I metabolic reactions include:

-

Aromatic Hydroxylation: Introduction of a hydroxyl group (-OH) onto the phenyl ring.

-

Epoxidation: Formation of an epoxide across the double bond of the cinnamoyl moiety.

-

Hydroxylation of the Alkyl Chain: Oxidation of the ethyl group attached to the amide nitrogen.

-

N-dealkylation: Cleavage of the N-hydroxyethyl group, although less likely given the stability of the amide bond.

Phase II Metabolism:

Following Phase I reactions, the newly introduced functional groups can undergo conjugation with endogenous molecules, further increasing their water solubility.[6] Common Phase II reactions for hydroxylated metabolites include:

-

Glucuronidation: Conjugation with glucuronic acid.

-

Sulfation: Conjugation with a sulfate (B86663) group.

Below is a conceptual diagram illustrating the predicted metabolic pathways of this compound.

Caption: Predicted Metabolic Pathways of this compound.

Experimental Protocols for Metabolite Identification and Characterization

The identification and characterization of drug metabolites involve a combination of in vitro and in vivo studies, followed by sophisticated analytical techniques.

1. In Vitro Metabolism Studies

-

Objective: To identify the primary metabolic pathways and the enzymes involved in a controlled environment.

-

Methodology:

-

Incubation with Liver Microsomes: Human liver microsomes are a rich source of CYP450 enzymes and are commonly used to study Phase I metabolism.[2][7][8][9]

-

Preparation: Prepare an incubation mixture containing this compound, human liver microsomes, and a NADPH-generating system (cofactor for CYP450 enzymes) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination: Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile (B52724) or methanol).

-

Sample Preparation: Centrifuge the mixture to precipitate proteins and collect the supernatant for analysis.

-

-

Incubation with Hepatocytes: Primary hepatocytes provide a more complete metabolic system, containing both Phase I and Phase II enzymes. The protocol is similar to that for liver microsomes, with adjustments for cell culture conditions.

-

-

Diagram of In Vitro Experimental Workflow:

Caption: Workflow for In Vitro Metabolism Studies.

2. In Vivo Metabolism Studies

-

Objective: To identify metabolites formed in a living organism and to understand their pharmacokinetic profiles.

-

Methodology:

-

Animal Model Administration: Administer this compound to a suitable animal model (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous).[10][11]

-

Sample Collection: Collect biological samples (e.g., plasma, urine, feces) at various time points post-administration.[12]

-

Sample Preparation: Process the samples to extract the drug and its metabolites. This may involve protein precipitation for plasma, and liquid-liquid or solid-phase extraction for urine and feces.

-

Analysis: Analyze the extracts using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[12]

-

3. Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): Separates the parent drug from its metabolites based on their physicochemical properties.

-

Tandem Mass Spectrometry (MS/MS): Provides structural information about the separated compounds. By comparing the fragmentation patterns of the metabolites with that of the parent drug, the site of metabolic modification can be elucidated. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the metabolites.[13][14]

Data Presentation

While specific quantitative data for this compound metabolites is not available in the public domain, the following tables provide a template for how such data should be structured for clear comparison and interpretation.

Table 1: Summary of In Vitro Metabolic Stability of this compound

| Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | Data not available | Data not available |

| Rat Liver Microsomes | Data not available | Data not available |

Table 2: Putative this compound Metabolites Identified by LC-MS/MS

| Metabolite ID | Proposed Biotransformation | [M+H]⁺ (m/z) | Retention Time (min) | Key MS/MS Fragments (m/z) |

| M1 | Aromatic Hydroxylation | Data not available | Data not available | Data not available |

| M2 | Epoxidation | Data not available | Data not available | Data not available |

| M3 | Alkyl Hydroxylation | Data not available | Data not available | Data not available |

| M4 | Glucuronide Conjugate | Data not available | Data not available | Data not available |

| M5 | Sulfate Conjugate | Data not available | Data not available | Data not available |

Conclusion

The identification and characterization of this compound metabolites are crucial for a complete understanding of its disposition and potential for drug-drug interactions. Although specific experimental data is currently lacking in the public literature, the established methodologies of in vitro and in vivo metabolism studies, coupled with advanced analytical techniques like LC-MS/MS, provide a robust framework for these investigations. The predicted metabolic pathways, primarily involving CYP450-mediated oxidation followed by conjugation reactions, offer a starting point for targeted metabolite screening. Future research in this area will be instrumental in optimizing the therapeutic use of this compound and ensuring patient safety.

References

- 1. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Metabolism - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tackling new psychoactive substances through metabolomics: UHPLC-HRMS study on natural and synthetic opioids in male and female murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and postacquisition data mining - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Idrocilamide: A Technical Overview

Foreword: This document provides an in-depth technical guide on the discovery and development history of Idrocilamide (B1674384). It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, preclinical and clinical development, and mechanism of action.

Introduction to this compound

This compound, chemically known as (2E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide, is a compound recognized for its skeletal muscle relaxant and anti-inflammatory properties. It has been primarily formulated as a topical cream for the management of localized muscle pain, such as lumbago.[1] Developed by the French pharmaceutical company Laboratoires Fournier, located in Dijon, this compound has been marketed under various trade names including Talval, Srilane, Relaxnova, and Brolitène.[2]

While not as widely known as some other muscle relaxants, this compound has been the subject of preclinical and clinical investigation to elucidate its therapeutic potential and mechanism of action.

Discovery and Development History

The development of this compound originated from the research and development efforts of Laboratoires Fournier, a French pharmaceutical company with a history dating back to 1880.[2] While the specific timeline and individuals behind the initial discovery and synthesis of this compound are not extensively detailed in readily available literature, its development as a therapeutic agent, also known by the code LCB 29, was undertaken by this organization. The company, which was later acquired by the Solvay group and subsequently dismantled by Abbott Laboratories, had a focus on pharmaceutical products, and this compound was one of its contributions to the field of musculoskeletal therapeutics.[2]

Preclinical Development

The preclinical evaluation of this compound established its foundational pharmacological profile, including its muscle relaxant and anti-inflammatory effects. These studies were crucial in understanding its mechanism of action and assessing its initial safety profile before human trials.

Pharmacodynamics

This compound exhibits a multi-faceted mechanism of action, targeting both central and peripheral pathways to achieve its muscle relaxant effects.[3]

-

Enhancement of GABAergic Transmission: A primary mechanism of this compound is its ability to enhance the activity of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.[3] By potentiating GABAergic transmission, this compound is thought to reduce neuronal excitability, thereby dampening the overactive reflexes that contribute to muscle spasticity.[3]

-

Calcium Channel Blockade: this compound also acts on calcium channels within muscle cells.[3] By inhibiting the influx of calcium ions, it reduces the contractility of muscle fibers. This is a key peripheral mechanism, as calcium is essential for the excitation-contraction coupling process in muscle tissue.[3]

-

Interaction with the Nitric Oxide Pathway: There is also evidence to suggest that this compound may interact with the nitric oxide (NO) pathway.[3] Nitric oxide is a signaling molecule that can promote vasodilation and a reduction in muscle tone. By potentially enhancing NO synthesis or its downstream effects, this compound may contribute to the relaxation of smooth and skeletal muscle.[3]

Pharmacokinetics

Preclinical studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. Following oral administration in animal models, the compound is absorbed from the gastrointestinal tract and distributed throughout the body, including the central nervous system.[3] The liver is the primary site of metabolism, where this compound is broken down into various metabolites. The parent drug and its metabolites are subsequently excreted by the kidneys.[3]

Toxicology

Clinical Development

Clinical trials have been conducted to evaluate the efficacy and safety of this compound, particularly in its topical formulation for localized musculoskeletal pain.

Clinical Efficacy

A double-blind clinical study investigating the use of this compound ointment for the treatment of acute lumbago has been reported, suggesting its clinical utility in this indication.[4] The primary outcome of such studies is typically the reduction in pain, often measured using a visual analog scale (VAS) or other validated pain scales.

Clinical Pharmacokinetics

A study on the percutaneous diffusion of a 10% glycero-alcoholic solution of this compound in patients undergoing total knee replacement provided valuable pharmacokinetic data.[1] Following topical application, significant concentrations of the drug were found in various tissues, including subcutaneous fat, muscle, tendon, synovium, and knee capsule.[1] Notably, tissue levels were consistently higher than those in synovial fluid and plasma, indicating good local penetration with limited systemic absorption.[1]

Table 1: Summary of a Clinical Pharmacokinetic Study of Topical this compound [1]

| Parameter | Details |

| Study Population | Ten patients scheduled for total knee replacement |

| Formulation | 10% glycero-alcoholic this compound solution |

| Dosage | Four 200 mg doses applied to the suprapatellar area at 12-hour intervals |

| Sampling Time | 1.75 to 3.5 hours after the last dose |

| Analytical Method | High-performance liquid chromatography (HPLC) |

| Key Finding | Tissue concentrations were significantly higher than plasma and synovial fluid concentrations, indicating substantial local diffusion and minimal systemic exposure. |

Synthesis of this compound

The chemical synthesis of this compound, (2E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide, involves the formation of an amide bond between cinnamic acid or a derivative thereof and ethanolamine (B43304). Various synthetic routes can be envisaged for this purpose, with a common method being the activation of the carboxylic acid group of cinnamic acid to facilitate nucleophilic attack by the amino group of ethanolamine.

A general experimental protocol for the synthesis could involve the following steps:

-

Activation of Cinnamic Acid: Cinnamic acid is reacted with a coupling agent, such as thionyl chloride (SOCl₂) or a carbodiimide, in an appropriate aprotic solvent to form a reactive intermediate (e.g., an acid chloride or an activated ester).

-

Amidation: The reactive intermediate is then treated with ethanolamine. The amino group of ethanolamine acts as a nucleophile, attacking the activated carbonyl carbon and leading to the formation of the amide bond. A base is typically added to neutralize the acid generated during the reaction.

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove unreacted starting materials and byproducts. The crude this compound is then purified, for example, by recrystallization or column chromatography, to yield the final product.

Signaling Pathways and Experimental Workflows

The multifaceted mechanism of action of this compound involves several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms and a general experimental workflow for assessing the topical bioavailability of the drug.

Caption: Proposed multifaceted mechanism of action of this compound.

References

Methodological & Application

Application Note: Quantification of Idrocilamide in Biological Samples using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idrocilamide, a centrally acting muscle relaxant with anti-inflammatory properties, is utilized in the treatment of muscle spasms and associated pain.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This application note provides a detailed protocol for the determination of this compound in biological samples, primarily plasma and urine, using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Principle

The method is based on the separation of this compound from endogenous components in biological samples on a C18 stationary phase followed by quantification using a UV detector. The choice of a C18 column provides a robust and reliable separation for a wide range of analytes, including this compound. Sample preparation involves protein precipitation to remove interfering macromolecules, ensuring a clean chromatogram and prolonging column life.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade, filtered)

-

Orthophosphoric acid

-

Sodium dodecyl sulphate

-

n-propanol

-

Human plasma (drug-free)

-

Urine (drug-free)

Equipment

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 25 cm × 4.6 mm, 5-μm particle size)[1]

-

Data acquisition and processing software

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

Syringe filters (0.45 µm)

Experimental Protocols

Preparation of Standard Solutions

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.02 µg/mL to 10 µg/mL.[1][2]

Sample Preparation from Biological Matrices

Plasma Samples:

-

To 1 mL of plasma in a centrifuge tube, add 2 mL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue with 200 µL of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Urine Samples:

-

Centrifuge the urine sample at 5000 rpm for 10 minutes to remove any particulate matter.

-

Dilute the supernatant 1:1 with the mobile phase.

-

Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions

Two exemplary sets of chromatographic conditions are provided below:

Method 1: Isocratic Elution [1]

-

Mobile Phase: Methanol:Acetonitrile:Water (60:10:30, v/v/v), with the pH adjusted to 4 with orthophosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Column: C18 (25 cm × 4.6 mm, 5 µm)

-

Detection Wavelength: 274 nm

-

Injection Volume: 20 µL

-

Temperature: Ambient

Method 2: Micellar Liquid Chromatography [2]

-

Mobile Phase: 0.1 M Sodium dodecyl sulphate, 10% n-propanol, and 0.3% triethylamine in 0.02 M phosphoric acid (pH adjusted to 6).

-

Flow Rate: 1.0 mL/min

-

Column: C18 (150 x 4.6 mm i.d.)

-

Detection Wavelength: 277 nm

-

Injection Volume: 20 µL

-

Temperature: Ambient

Data Presentation

The quantitative performance of the HPLC methods for this compound is summarized in the tables below.

Table 1: Chromatographic and Validation Parameters for Method 1 (Isocratic Elution)

| Parameter | Value | Reference |

| Retention Time (min) | Not specified | [1] |

| Linearity Range (µg/mL) | 0.02 - 3 | [1] |

| Correlation Coefficient (r²) | > 0.999 | [1] |

| Limit of Detection (LOD) | Not specified | [1] |

| Limit of Quantification (LOQ) | Not specified | [1] |

| Recovery (%) | 98.53 - 100.15 | [1] |

Table 2: Chromatographic and Validation Parameters for Method 2 (Micellar Liquid Chromatography)

| Parameter | Value | Reference |

| Retention Time (min) | 3.2 | [2] |

| Linearity Range (µg/mL) | 1 - 10 | [2] |

| Correlation Coefficient (r²) | 0.9998 | [2] |

| Limit of Detection (LOD) (µg/mL) | 0.1 | [2] |

| Limit of Quantification (LOQ) (µg/mL) | 0.3 | [2] |

| Recovery from Plasma (%) | 99.93 ± 0.31 | [2] |

| Recovery from Urine (%) | 100.1 ± 0.26 | [2] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the quantification of this compound in biological samples using HPLC.

Caption: Experimental workflow for this compound quantification.

Signaling Pathway of this compound

The diagram below outlines the proposed signaling pathways for the muscle relaxant and anti-inflammatory effects of this compound.

Caption: Proposed signaling pathways of this compound.

Conclusion

The described HPLC methods are suitable for the routine quantification of this compound in biological samples. The methods are specific, accurate, and precise, making them valuable tools for pharmacokinetic and clinical studies. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of drug analysis and development. The visualization of the experimental workflow and the signaling pathway of this compound offers a clear and concise overview for better understanding and implementation.

References

Application Notes and Protocols for the Analysis of Idrocilamide using Thin-Layer Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idrocilamide, known chemically as N-(2-hydroxyethyl)-3-phenyl-2-propenamide, is a centrally acting muscle relaxant with anti-inflammatory properties.[1] It is utilized in topical formulations for the management of muscle pain and lumbago. Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative and quantitative analysis of this compound in pharmaceutical preparations. This document provides detailed application notes and protocols for the analysis of this compound using TLC, based on validated methods. The described method is stability-indicating, capable of separating this compound from its degradation products.[1][2]

Principle of the Method

Thin-Layer Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). For this compound analysis, the stationary phase is silica (B1680970) gel, and a specific solvent system is used as the mobile phase. The separation allows for the identification and quantification of this compound. Densitometric scanning of the chromatogram provides accurate quantitative results.

Experimental Protocols

Materials and Reagents

-

TLC Plates: Aluminum plates pre-coated with silica gel 60 F254 (0.2 mm thickness).

-

Mobile Phase: A mixture of toluene, methanol (B129727), chloroform, and 10% ammonia (B1221849) in a ratio of 5:3:6:0.1 (v/v/v/v).[1]

-

Standard Solution: A stock solution of this compound (1 mg/mL) prepared in methanol. Working standards are prepared by diluting the stock solution with methanol to achieve concentrations in the range of 25–1000 μg/mL.[1]

-

Sample Preparation (from a cream formulation): An accurately weighed amount of the cream equivalent to 100 mg of this compound is dissolved in 80 mL of methanol and stirred for 15 minutes. The solution is then quantitatively transferred to a 100-mL volumetric flask and the volume is made up with methanol.[1]

-

Application Device: A Hamilton micro-syringe or equivalent for precise application of samples and standards.

-

Developing Chamber: A standard glass chamber for TLC development.

-

Visualization: A UV lamp for viewing the plates at 254 nm.

-

Quantification: A densitometer for scanning the TLC plates.

Chromatographic Conditions

A summary of the validated chromatographic conditions for the TLC analysis of this compound is presented in the table below.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | Toluene : Methanol : Chloroform : 10% Ammonia (5:3:6:0.1, v/v/v/v)[1] |

| Application Volume | 10 µL for both sample and standard solutions[1] |

| Development Mode | Ascending development in a saturated chamber |

| Development Distance | Approximately 8 cm |

| Drying | Air-dried after development |

| Detection | UV visualization at 254 nm |

| Quantification | Densitometric scanning |

Detailed Experimental Procedure

-

Chamber Saturation: Prepare the mobile phase and pour it into the developing chamber. Line the chamber with filter paper, saturate it with the mobile phase vapor, and allow it to equilibrate for at least 30 minutes before placing the TLC plate inside.

-

Sample Application: Apply 10 µL of the standard solutions and the prepared sample solutions as bands onto the TLC plate, approximately 1 cm from the bottom edge.

-

Development: Place the TLC plate in the saturated developing chamber and allow the mobile phase to ascend to a predetermined distance (e.g., 8 cm).

-

Drying: Remove the plate from the chamber and allow it to dry completely in a fume hood.

-

Visualization and Quantification: Visualize the separated spots under a UV lamp at 254 nm. For quantitative analysis, scan the plate using a densitometer at the wavelength of maximum absorbance for this compound.

Data Presentation

The following table summarizes the quantitative data from the validation of the TLC-densitometric method for this compound analysis.

| Validation Parameter | Result |

| Linearity Range | 25 - 1000 µg/mL[1] |

| Correlation Coefficient (r) | > 0.99[1] |

| Precision (RSD %) | < 2%[1] |

| Specificity | The method is specific for this compound in the presence of its degradation products.[1] |

| Recovery | Good recovery was observed for laboratory-prepared mixtures.[1] |

Note: The limits of detection (LOD) and quantification (LOQ) were determined based on signal-to-noise ratios of 3 and 10, respectively, though specific values were not detailed in the reference material.[1]

Visualizations

Experimental Workflow for TLC Analysis of this compound

Caption: Experimental workflow for the TLC analysis of this compound.

Proposed Signaling Pathways for this compound's Mechanism of Action

Caption: Proposed signaling pathways for this compound's mechanism of action.

References

Application Notes: Developing a Stability-Indicating Assay for Idrocilamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Idrocilamide, chemically known as N-(2-hydroxyethyl)-3-phenyl-2-propenamide, is a compound recognized for its skeletal muscle relaxant and anti-inflammatory properties.[1][2] It is used topically to treat muscular pain and lumbago.[2] The development of a stability-indicating analytical method is a regulatory requirement and a critical component of the drug development process.[3] This method ensures that the quantitative analysis of this compound is free from interference by degradation products, impurities, or excipients, thus guaranteeing the identity, purity, and potency of the drug product throughout its shelf life.[4][5]

This document provides a comprehensive protocol for the development of a stability-indicating high-performance liquid chromatography (HPLC) method for this compound.

Principle of the Stability-Indicating Assay

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) concentration without interference from potential degradation products.[4][5] The development process involves subjecting the drug to forced degradation under more severe conditions than accelerated stability testing.[4][6] This stress testing is designed to generate the likely degradation products, which helps in establishing degradation pathways and validating the analytical method's specificity.[4][7]

Experimental Workflow

The development and validation of a stability-indicating assay follow a logical sequence of steps, from initial preparation and stress testing to method development and final validation.

Caption: Workflow for the development and validation of a stability-indicating method.

This compound's Mechanism of Action

This compound exerts its muscle relaxant effects through a multi-faceted approach, primarily targeting the central nervous system and muscle cells.[8][9] Its action involves enhancing inhibitory neurotransmission and reducing the influx of ions necessary for muscle contraction.[8]

Caption: Simplified signaling pathway for this compound's muscle relaxant action.

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard

-

HPLC-grade Acetonitrile and Methanol

-

Hydrochloric Acid (HCl), ACS grade

-

Sodium Hydroxide (NaOH), ACS grade

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Purified water (e.g., Milli-Q)

-

0.45 µm Syringe Filters

Instrumentation

-

HPLC system with a Photodiode Array (PDA) or UV detector

-

Analytical balance

-

pH meter

-

Forced-air oven

-

Photostability chamber compliant with ICH Q1B guidelines[3]

Initial Chromatographic Conditions

Based on published methods for this compound, the following starting conditions are recommended.[10][11]

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol:Acetonitrile:Water:Glacial Acetic Acid (25:30:44:1, v/v/v/v)[11] |

| Flow Rate | 1.0 mL/min[11] |

| Detection | UV at 280 nm[11] |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

Preparation of Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Solution (100 µg/mL): Dilute 5 mL of the stock solution to 50 mL with the mobile phase.

Forced Degradation Protocol

The goal is to achieve 5-20% degradation of the active ingredient.[12]

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl and heat at 80°C for 4 hours. Cool and neutralize with 1 M NaOH before diluting to 50 mL with the mobile phase.[11]

-

Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH and heat at 80°C for 2 hours. Cool and neutralize with 1 M HCl before diluting to 50 mL with the mobile phase.[11]

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂ and store at room temperature for 24 hours. Dilute to 50 mL with the mobile phase. Note: A study used 50% H₂O₂ for oxidative decomposition.[11]

-

Thermal Degradation: Expose solid this compound powder to 105°C in an oven for 24 hours. Prepare a 100 µg/mL solution from the stressed powder.

-

Photolytic Degradation: Expose a solution of this compound (100 µg/mL) and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m², as per ICH Q1B guidelines.[4]

Data Presentation & Method Validation

Following method optimization to achieve adequate separation between the this compound peak and all degradant peaks (Resolution > 2), the method must be validated according to ICH Q2(R1) guidelines.[13]

Table 1: Summary of Forced Degradation Results

(Note: Data below is illustrative and should be replaced with experimental results.)